N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
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Overview
Description
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine: is an organic compound with the molecular formula C10H16N2OS. It is a derivative of thiophene and morpholine, featuring a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine typically involves the reaction of 5-morpholin-4-ylthiophene-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
- N-methyl-N-[(5-morpholin-4-ylthien-2-yl)ethyl]amine
- N-methyl-N-[(5-morpholin-4-ylthien-2-yl)propyl]amine
Comparison: this compound is unique due to its specific substitution pattern and the presence of both morpholine and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs, it may exhibit different reactivity and biological activity due to variations in the length and nature of the substituent chains .
Properties
IUPAC Name |
N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKEKXCWIEXPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594616 |
Source
|
Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-62-5 |
Source
|
Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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